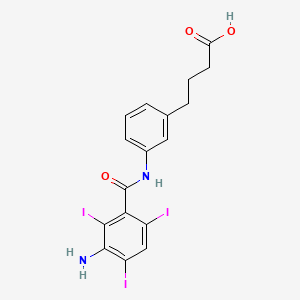
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- is a complex organic compound that features a butyric acid backbone with a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- typically involves multi-step organic reactions. One common approach is to start with the iodination of aniline derivatives to introduce the iodine atoms. This is followed by acylation reactions to attach the butyric acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the phenyl ring or the butyric acid chain.
Reduction: This can be used to alter the oxidation state of the iodine atoms or other substituents.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular uptake mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbutyric acid: This compound shares the butyric acid backbone but lacks the iodine atoms and the amino group.
Indole 3-Butyric Acid: Another similar compound used in plant biology, differing in its indole structure and lack of iodine
Uniqueness
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- is unique due to its specific substitution pattern, particularly the presence of three iodine atoms.
Propriétés
Numéro CAS |
22708-53-8 |
|---|---|
Formule moléculaire |
C17H15I3N2O3 |
Poids moléculaire |
676.03 g/mol |
Nom IUPAC |
4-[3-[(3-amino-2,4,6-triiodobenzoyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C17H15I3N2O3/c18-11-8-12(19)16(21)15(20)14(11)17(25)22-10-5-1-3-9(7-10)4-2-6-13(23)24/h1,3,5,7-8H,2,4,6,21H2,(H,22,25)(H,23,24) |
Clé InChI |
XQLBKXTXLFNMAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C=C2I)I)N)I)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


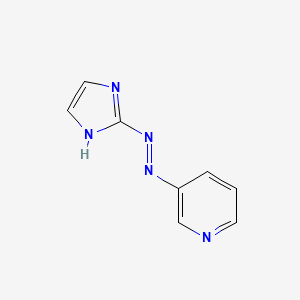
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
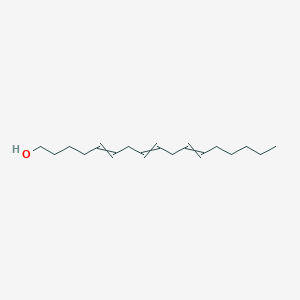

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
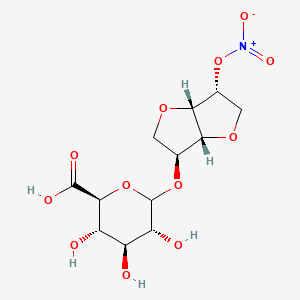
![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
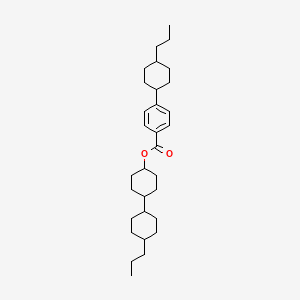

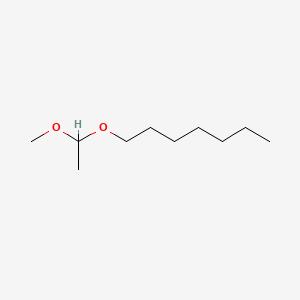

![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
